molecular formula C18H18N2O2 B11724683 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one

2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B11724683
M. Wt: 294.3 g/mol
InChI Key: LQGWWBWDOXENJI-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a diazenyl group, a hydroxy group, and a methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Diazotization: The starting material, 2,3-dimethylaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-methylacetophenone in an alkaline medium to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The diazenyl group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its diazenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.

    2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both methyl and hydroxy groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18N2O2/c1-12-7-9-15(10-8-12)18(22)17(11-21)20-19-16-6-4-5-13(2)14(16)3/h4-11,21H,1-3H3

InChI Key

LQGWWBWDOXENJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC(=C2C)C

Origin of Product

United States

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